molecular formula C15H10ClN3O2 B13379680 2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one

Cat. No.: B13379680
M. Wt: 299.71 g/mol
InChI Key: SECKSZYPCRQFGZ-GIJQJNRQSA-N
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Description

2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-thiazol-5(4H)-one: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups and ring structures, which can confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[(E)-pyridin-2-yliminomethyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)14-19-12(15(20)21-14)9-18-13-3-1-2-8-17-13/h1-9,20H/b18-9+

InChI Key

SECKSZYPCRQFGZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=NC(=C1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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